3,6-Dichloro-2,7-naphthyridine 3,6-Dichloro-2,7-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657136
InChI: InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

3,6-Dichloro-2,7-naphthyridine

CAS No.:

Cat. No.: VC18657136

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-2,7-naphthyridine -

Specification

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 3,6-dichloro-2,7-naphthyridine
Standard InChI InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H
Standard InChI Key UCFSJCZRCTZGCF-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(N=CC2=CN=C1Cl)Cl

Introduction

Chemical Identity and Structural Analysis

3,6-Dichloro-2,7-naphthyridine (C₈H₄Cl₂N₂, molecular weight 199.04 g/mol) belongs to the 2,7-naphthyridine subclass, distinguished by nitrogen atoms at positions 2 and 7 of the bicyclic framework. The chloro substituents at positions 3 and 6 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural features include:

  • Bicyclic Core: A fused pyridine system with bond alternation that confers aromatic stability.

  • Chlorine Substituents: Electron-withdrawing groups that enhance electrophilic substitution susceptibility and modulate solubility.

  • Tautomeric Potential: The nitrogen-rich structure allows for keto-enol tautomerism under specific conditions .

Comparative Analysis with Related Dichloro-naphthyridines

CompoundCAS NumberSubstituent PositionsKey Properties
2,7-Dichloro-1,8-naphthyridine55243-02-22,7-Cl; 1,8-NHigh thermal stability
1,6-Dichloro-2,7-naphthyridine1335053-95-61,6-Cl; 2,7-NReactivity in cross-couplings
3,6-Dichloro-2,7-naphthyridineNot reported3,6-Cl; 2,7-NHypothesized planar geometry

Synthesis and Optimization Strategies

While no direct synthesis of 3,6-dichloro-2,7-naphthyridine is documented, analogous routes for dichloro-naphthyridines suggest viable pathways:

Chlorination of Naphthyridine Precursors

Phosphorus-based chlorinating agents (e.g., PCl₅, POCl₃) are widely employed for introducing chloro groups. For example, 2,7-dichloro-1,8-naphthyridine is synthesized via refluxing 1,8-naphthyridine-2,7-diol with PCl₅ and POCl₃, achieving 74% yield after recrystallization . Adapting this method to a 2,7-naphthyridine precursor could theoretically yield the 3,6-dichloro derivative, though regioselectivity challenges may arise.

Key Reaction Parameters

  • Temperature: 110–120°C (reflux conditions)

  • Molar Ratios: 1:2.1 (precursor:PCl₅)

  • Workup: Alkaline quenching (pH 8) followed by acetone recrystallization .

Directed Lithiation and Functionalization

Greiner et al. demonstrated that (2,2,6,6-tetramethylpiperidyl)lithium enables regioselective lithiation of 2,7-naphthyridines at position 3, followed by electrophilic quenching . Sequential lithiation-chlorination at positions 3 and 6 could provide a route to the target compound, though this remains speculative without experimental validation.

Reactivity and Derivative Formation

The electronic profile of 3,6-dichloro-2,7-naphthyridine predicts several reaction pathways:

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 3 and 6 are activated toward substitution due to the electron-deficient aromatic system. Potential nucleophiles include:

  • Amines: Primary amines (e.g., methylamine) could displace chloride to form amino-naphthyridines, analogs of which show kinase inhibitory activity .

  • Thiols: Thiophenol derivatives may yield sulfanyl-substituted products for material science applications.

Cross-Coupling Reactions

Palladium- or iron-catalyzed couplings could functionalize the chloro groups. For instance, Suzuki-Miyaura coupling with arylboronic acids might generate biaryl systems, enhancing π-conjugation for optoelectronic uses .

Challenges and Future Directions

  • Synthetic Accessibility: Current methods lack regiocontrol for 3,6-dichloro substitution. Developing directed C–H activation protocols or novel chlorination agents is critical.

  • Biological Profiling: In silico docking studies (as performed for c-Kit inhibitors ) should prioritize target identification.

  • Thermal Stability: Thermogravimetric analysis (TGA) of analogs indicates decomposition above 250°C , suggesting suitability for high-temperature applications.

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